Gilvocarcin V (GV) is a natural product antibiotic classified as a benzo[d]naphtho[1,2-b]pyran-6-one aryl C-glycoside. [, ] It is produced by several Streptomyces species, with Streptomyces griseoflavus Gö 3592 being the most extensively studied producer. [, , , ] GV is a member of a distinct family of compounds exhibiting potent antitumor activity coupled with remarkably low toxicity. [, , ] This combination makes GV and its analogues attractive targets for the development of novel anticancer therapeutics. [, , , ]
The synthesis of Gilvocarcin V has been approached through various methods, including total synthesis and biosynthetic pathways.
One notable method involves a total synthesis that utilizes a convergent strategy, allowing for the assembly of complex molecular structures from simpler precursors. The synthesis typically includes the following steps:
The biosynthetic pathway of Gilvocarcin V involves several enzymes encoded by a specific gene cluster identified in Streptomyces griseoflavus. Key steps include:
Gilvocarcin V has a complex molecular structure characterized by:
The molecular formula is with a molecular weight of approximately 423.4 g/mol. Detailed structural elucidation has been achieved through techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry .
Gilvocarcin V participates in various chemical reactions that are crucial for its biosynthesis and potential modifications for therapeutic applications:
The mechanism of action of Gilvocarcin V involves several pathways:
Gilvocarcin V exhibits distinct physical and chemical properties:
These properties influence its formulation and delivery in pharmaceutical applications .
Gilvocarcin V has several scientific applications:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2